
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.
Alkylation: The diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.
Prop-1-en-1-yl Group Addition: The prop-1-en-1-yl group can be added through a Wittig reaction or similar olefination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
化学反応の分析
Types of Reactions
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
作用機序
The mechanism of action of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
N,N-Diethyl-1-phenyl-1H-1,2,3-triazol-5-amine: A similar compound lacking the prop-1-en-1-yl group.
N,N-Diethyl-1-phenyl-4-methyl-1H-1,2,3-triazol-5-amine: A similar compound with a methyl group instead of the prop-1-en-1-yl group.
Uniqueness
N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the prop-1-en-1-yl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
90278-18-5 |
|---|---|
分子式 |
C15H20N4 |
分子量 |
256.35 g/mol |
IUPAC名 |
N,N-diethyl-3-phenyl-5-prop-1-enyltriazol-4-amine |
InChI |
InChI=1S/C15H20N4/c1-4-10-14-15(18(5-2)6-3)19(17-16-14)13-11-8-7-9-12-13/h4,7-12H,5-6H2,1-3H3 |
InChIキー |
WNGZDCAQUFWWMH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(N=NN1C2=CC=CC=C2)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


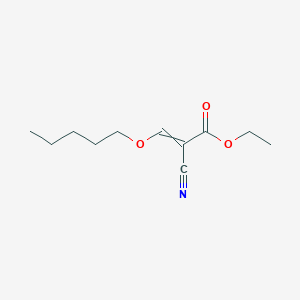
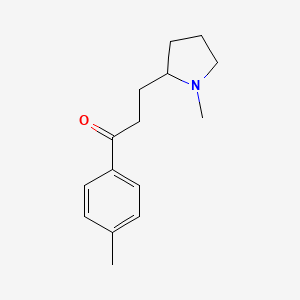
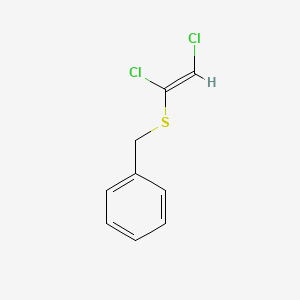
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
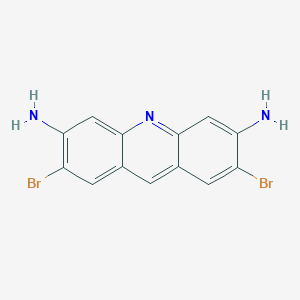


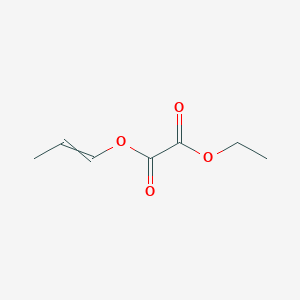
![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)

![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
